![molecular formula C17H19ClN4O2 B2956194 N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide CAS No. 2415534-01-7](/img/structure/B2956194.png)
N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide
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Overview
Description
N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide , also known by its chemical formula C₁₈H₁₈ClN₃O₂ , belongs to the class of indole derivatives. The indole scaffold is an important heterocyclic system found in various bioactive compounds. Physically, it appears as a crystalline, colorless substance with specific odors .
Synthesis Analysis
The synthetic route for N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide involves the condensation of appropriate precursors. Detailed synthetic methods and reaction conditions can be found in relevant research articles .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole nucleus, a pyrazole ring, and an acetamide group. The chlorophenyl moiety contributes to its overall aromatic character. Analyzing the 1H-NMR and 13C-NMR spectra provides insights into the chemical shifts and connectivity of protons and carbons within the molecule .
Chemical Reactions Analysis
N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide may undergo electrophilic substitutions due to the presence of π-electrons in the indole ring. Investigating its reactivity with various reagents and conditions would reveal its chemical behavior .
properties
IUPAC Name |
N-[1-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12(23)20-15-9-19-22(10-15)16-6-7-21(11-16)17(24)8-13-2-4-14(18)5-3-13/h2-5,9-10,16H,6-8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQDAHHOBAKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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